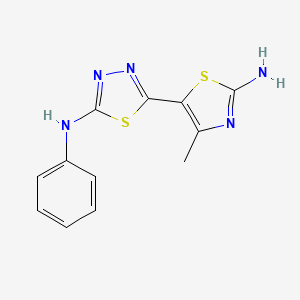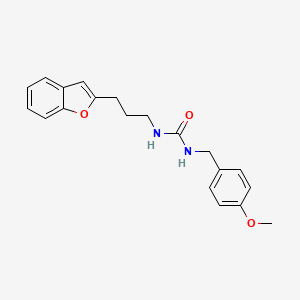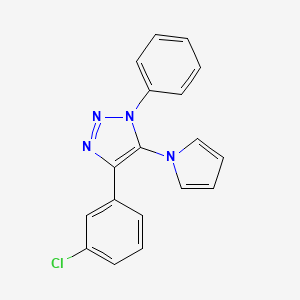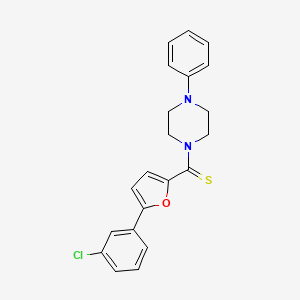
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 . This compound is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate consists of a benzene ring substituted with two carboxylate groups, an amino group, and a hydroxy group .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate and its analogs have been studied for their antitumor activities. One notable study showed that these compounds caused some spontaneous mammary tumors in mice to decrease in size or disappear, although the effect was transient. The compound was not toxic to adult mice, and the differences in individual mice's capacity to destroy or excrete the compound might explain the varying tumor responses. Another compound, dimethyl 4-(p-carboxyphenylazo)-5-hydroxybenzene, along with other analogs, showed a barely perceptible effect in causing regression of spontaneous mammary tumors in different mouse strains. These findings suggest a potential for developing anticancer therapies based on these compounds' selective toxicity towards tumor cells without harming the host (Woolley Dw, 1953).
Supramolecular Assembly
Research into symmetric oligo-DNA dimers involving p-hydroxybenzene, which shares structural similarities with dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate, has led to the formation of high-molecular-weight aggregates in aqueous media through complementary hydrogen bonds. This study underlines the potential of these compounds in creating supramolecular structures that could be significant in biological systems and nanotechnology (Y. Ohya, H. Noro, Mamoru Komatsu, T. Ouchi, 1996).
Energetic Compounds
The synthesis of functionalized tetrazenes, a class of nitrogen-rich compounds, has been explored for their potential as energetic materials. These compounds, including 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, demonstrate the utility of dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate and its derivatives in the development of high-energy materials with specific sensitivity and reactivity profiles. The study showcases the compound's role in synthesizing materials with significant potential applications in pyrotechnics and explosives (J. Heppekausen, T. Klapötke, Stefan M. Sproll, 2009).
Aromatic Polyamides
Aromatic polyamides containing pendent units related to dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate have been synthesized, showing excellent solubility, thermal stability, and potential electrochromic properties. These materials, designed with inherent viscosities suitable for film formation, suggest applications in advanced materials science, particularly in areas requiring materials with specific optical and electronic properties (Guey‐Sheng Liou, Cha-Wen Chang, 2008).
Eigenschaften
IUPAC Name |
dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCECXZCQJLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)

![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)
![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)